N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1060282-74-7
VCID: VC11929075
InChI: InChI=1S/C15H18N2O3S2/c1-3-15(18)17-13-4-5-14(11(2)8-13)22(19,20)16-9-12-6-7-21-10-12/h4-8,10,16H,3,9H2,1-2H3,(H,17,18)
SMILES: CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CSC=C2)C
Molecular Formula: C15H18N2O3S2
Molecular Weight: 338.4 g/mol

N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide

CAS No.: 1060282-74-7

Cat. No.: VC11929075

Molecular Formula: C15H18N2O3S2

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide - 1060282-74-7

Specification

CAS No. 1060282-74-7
Molecular Formula C15H18N2O3S2
Molecular Weight 338.4 g/mol
IUPAC Name N-[3-methyl-4-(thiophen-3-ylmethylsulfamoyl)phenyl]propanamide
Standard InChI InChI=1S/C15H18N2O3S2/c1-3-15(18)17-13-4-5-14(11(2)8-13)22(19,20)16-9-12-6-7-21-10-12/h4-8,10,16H,3,9H2,1-2H3,(H,17,18)
Standard InChI Key DJWAXHTWJNIRAH-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CSC=C2)C
Canonical SMILES CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CSC=C2)C

Introduction

Chemical Structure and Nomenclature

The IUPAC name N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide delineates its structure systematically:

  • Phenyl core: A benzene ring substituted at the 3-position with a methyl group and at the 4-position with a sulfamoyl group.

  • Sulfamoyl substituent: A sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom, which is further connected to a thiophen-3-ylmethyl group.

  • Propanamide side chain: An amide functional group derived from propanoic acid, attached to the phenyl ring’s nitrogen.

Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₇N₂O₃S₂
Molecular Weight353.44 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsSulfonamide, Thiophene, Amide

The sulfonamide group (-SO₂NH-) and thiophene ring contribute to its potential bioactivity, particularly in enzyme inhibition and receptor modulation.

Synthesis and Reaction Pathways

The synthesis of N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide likely involves multi-step organic reactions, drawing from established methodologies for sulfonamide and thiophene derivatives.

Key Synthetic Steps

  • Thiophene Ring Formation:
    The thiophene moiety can be synthesized via the Paal-Knorr cyclization, reacting 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) under acidic conditions.

  • Sulfamoylation:
    Introducing the sulfamoyl group typically involves reacting an amine intermediate with sulfamoyl chloride (ClSO₂NH₂) in the presence of a base such as triethylamine. For this compound, the amine precursor would be (thiophen-3-yl)methylamine.

  • Propanamide Coupling:
    The final step employs carbodiimide-based coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond between 3-methyl-4-sulfamoylbenzoic acid and propanamine.

Industrial Scalability

Continuous flow reactors and automated systems could optimize yields and purity by precisely controlling reaction parameters such as temperature and reagent stoichiometry.

Physicochemical Properties

While experimental data for this specific compound is sparse, properties can be extrapolated from analogous structures:

Predicted Properties

PropertyValueBasis of Estimation
Melting Point180–190°CSimilar sulfonamide derivatives
SolubilityLow in water; soluble in DMSOHydrophobic functional groups
LogP (Partition Coeff.)~2.5Computational modeling

The thiophene ring enhances lipophilicity, potentially improving blood-brain barrier permeability in therapeutic contexts.

Biological Activity and Mechanisms

Sulfonamide derivatives are historically significant as antibacterial agents, inhibiting dihydropteroate synthase (DHPS) in folate synthesis. The thiophene moiety may expand this compound’s bioactivity to include anti-inflammatory and anticancer effects.

Hypothesized Mechanisms

  • Antibacterial Action: Competitive inhibition of DHPS, disrupting bacterial folate synthesis.

  • Anti-inflammatory Effects: Modulation of cyclooxygenase (COX) enzymes or cytokine production.

  • Anticancer Potential: Interaction with tyrosine kinases or apoptosis pathways.

Comparative Bioactivity

Analog CompoundActivityReference
SulfamethoxazoleIC₅₀ = 5 µM (DHPS inhibition)
Thiophene-based COX-2 inhibitorsIC₅₀ = 0.2 µM

Applications in Medicinal Chemistry

Drug Development Prospects

  • Antimicrobial Agents: Structural similarity to sulfonamides suggests utility against resistant bacterial strains.

  • Neurological Therapeutics: Thiophene’s electronic properties may facilitate central nervous system (CNS) targeting.

  • Oncology: Potential as a kinase inhibitor in signal transduction pathways.

Challenges

  • Metabolic Stability: Esterase-mediated hydrolysis of the amide bond may limit oral bioavailability.

  • Toxicity Profile: Sulfonamides are associated with hypersensitivity reactions, necessitating safety studies.

Industrial and Material Science Applications

Thiophene-containing compounds are pivotal in organic electronics due to their conjugated π-systems.

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